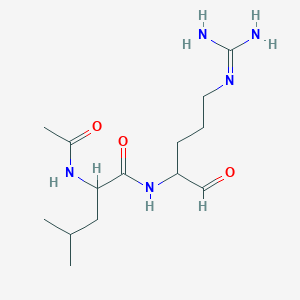
2'-Deoxy-8-methoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-8-methoxyadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside. It is known for its unique structure, which includes a methoxy group at the 8th position of the adenine base. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-8-methoxyadenosine typically involves the modification of the adenine base. One common method includes the reaction of 2’-deoxyadenosine with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of the hydrogen atom at the 8th position with a methoxy group .
Industrial Production Methods: Industrial production of 2’-Deoxy-8-methoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-8-methoxyadenosine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methoxy group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of analogs with different functional groups .
Applications De Recherche Scientifique
2’-Deoxy-8-methoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-8-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The methoxy group at the 8th position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to disruptions in DNA and RNA synthesis. This can result in the inhibition of viral replication and other cellular activities.
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine: Lacks the methoxy group at the 8th position, resulting in different chemical and biological properties.
8-Methoxyadenosine: Contains the methoxy group but retains the ribose sugar, unlike the deoxy form.
Cladribine: A related compound used in the treatment of certain cancers and autoimmune diseases.
Uniqueness: 2’-Deoxy-8-methoxyadenosine is unique due to the presence of the methoxy group at the 8th position, which imparts distinct chemical reactivity and biological activity. This modification makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
5-(6-amino-8-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-15-8-9(12)13-4-14-10(8)16(11)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14) |
Clé InChI |
ICSKBVATTKGQKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)








![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)
